Product packaging for N-benzyl-2-(4-hydroxyphenyl)acetamide(Cat. No.:CAS No. 120271-79-6)

N-benzyl-2-(4-hydroxyphenyl)acetamide

Cat. No.: B189719
CAS No.: 120271-79-6
M. Wt: 241.28 g/mol
InChI Key: SRLAGMQXPJLLIP-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-hydroxyphenyl)acetamide (CAS 120271-79-6) is an organic compound with the molecular formula C15H15NO2 and an average molecular weight of 241.29 g/mol . This phenylacetamide derivative is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel analgesic agents. Research into structurally related 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs has demonstrated that this class of compounds can retain potent analgesic and antipyretic properties while potentially lacking the hepatotoxicity associated with acetaminophen overdose . These analogs were designed to avoid metabolic conversion to the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for acetaminophen-induced liver injury . As part of the phenylacetamide family, this compound serves as a valuable building block and intermediate for synthesizing more complex molecules . Its physicochemical characteristics, including a calculated lipophilicity (XLogP3) of approximately 3.09, make it a relevant candidate for pharmacokinetic and structure-activity relationship (SAR) studies . Researchers utilize this compound in exploring new non-opioid therapeutic pipelines for pain management. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B189719 N-benzyl-2-(4-hydroxyphenyl)acetamide CAS No. 120271-79-6

Properties

CAS No.

120271-79-6

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-benzyl-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C15H15NO2/c17-14-8-6-12(7-9-14)10-15(18)16-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18)

InChI Key

SRLAGMQXPJLLIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)O

Synonyms

BenzeneacetaMide, 4-hydroxy-N-(phenylMethyl)-

Origin of Product

United States

Synthetic Methodologies for N Benzyl 2 4 Hydroxyphenyl Acetamide and Analogues

Established Synthetic Routes and Reaction Mechanisms

The traditional synthesis of N-benzyl-2-(4-hydroxyphenyl)acetamide and related compounds relies on well-documented organic reactions. These methods, while reliable, often necessitate multiple steps, including the use of protecting groups to ensure selectivity.

Amide Bond Formation Strategies

The cornerstone of synthesizing this compound is the formation of the amide linkage between the benzylamine (B48309) and 4-hydroxyphenylacetic acid moieties. This can be achieved through several approaches.

A primary and direct method for forming the amide bond is the condensation reaction between benzylamine and 4-hydroxyphenylacetic acid. nih.gov This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov The reaction proceeds by the activation of the carboxyl group of 4-hydroxyphenylacetic acid by DCC, forming a highly reactive O-acylisourea intermediate. Subsequent nucleophilic attack by the nitrogen atom of benzylamine on this intermediate leads to the formation of the desired amide, this compound, and dicyclohexylurea as a byproduct. To enhance the reaction rate and minimize side reactions, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added.

A study detailed a one-pot synthesis of various phenol (B47542) amides at room temperature using equimolar amounts of DCC, an amine, a hydroxycinnamic acid, and sodium bicarbonate in aqueous acetone, achieving yields between 14% and 24%. nih.gov Another approach involves the use of boric acid as a catalyst for the direct amidation of carboxylic acids with amines, which has been shown to be a rapid and efficient method. researchgate.net

An alternative strategy involves the nucleophilic substitution reaction of a suitable amine with an activated derivative of 4-hydroxyphenylacetic acid. A common method is the conversion of 4-hydroxyphenylacetic acid to its corresponding acyl chloride, 4-hydroxyphenylacetyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with benzylamine. The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond of this compound. This method is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. google.com

Another nucleophilic substitution approach is the reaction of benzylamine with an ester of 4-hydroxyphenylacetic acid, such as a methyl or ethyl ester, in a process known as aminolysis. This reaction is typically slower than the acyl chloride method and often requires heat or catalysis to proceed at a reasonable rate.

Protecting Group Chemistry in Phenolic Systems

The presence of the phenolic hydroxyl group in 4-hydroxyphenylacetic acid can interfere with the amide bond formation, as it can also react with the activating agents or the activated carboxylic acid derivative. organic-chemistry.org To prevent this, the hydroxyl group is often temporarily protected by a chemical moiety that is inert to the reaction conditions used for amide coupling. synarchive.comwikipedia.org

A common protecting group for phenols is the benzyl (B1604629) group, which can be introduced by reacting the phenol with benzyl bromide or benzyl chloride in the presence of a base. After the amide bond is successfully formed, the benzyl protecting group can be removed by catalytic hydrogenation to regenerate the free hydroxyl group. google.com Other silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are also effective protecting groups for phenols. synarchive.com These are typically introduced by reacting the phenol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are advantageous due to their ease of introduction and removal under mild conditions, often using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

Functional GroupProtecting GroupDeprotection Condition
PhenolBenzyl (Bn)Catalytic Hydrogenation (e.g., H₂, Pd/C)
PhenolTrimethylsilyl (TMS)Mild acid or fluoride source (e.g., TBAF)
Phenoltert-Butyldimethylsilyl (TBDMS)Acid or fluoride source
Aminetert-Butoxycarbonyl (Boc)Acidic conditions (e.g., TFA)
AmineFluorenylmethyloxycarbonyl (Fmoc)Basic conditions (e.g., piperidine)

Catalytic Hydrogenation in Synthesis Pathways

Catalytic hydrogenation is a key reaction in the synthesis of this compound, particularly when a benzyl protecting group is used for the phenolic hydroxyl group. google.com This reaction involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas. researchgate.net

In a typical procedure, the protected intermediate, N-benzyl-2-(4-(benzyloxy)phenyl)acetamide, is dissolved in a suitable solvent like ethanol, methanol, or ethyl acetate, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, until the reaction is complete. The catalyst facilitates the cleavage of the benzyl-ether bond, releasing toluene (B28343) as a byproduct and yielding the desired this compound. The catalyst is then removed by filtration to give the pure product. The efficiency of catalytic hydrogenation can be influenced by factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure. researchgate.net

Development of Novel Synthetic Protocols for this compound Derivatives

Recent research has focused on developing more efficient, sustainable, and versatile synthetic methods for this compound and its derivatives. These novel protocols aim to reduce the number of synthetic steps, improve yields, and expand the accessible chemical space of these compounds.

One area of development is the use of palladium-based catalytic systems for the one-pot synthesis of N-(4-hydroxyphenyl)acetamide (acetaminophen) from nitrobenzene (B124822). mdpi.com A study demonstrated that the reductive carbonylation of nitrobenzene catalyzed by a [PdCl₂(dppb)] complex in dilute acetic acid can produce N-(4-hydroxyphenyl)acetamide with high selectivity. mdpi.com While this specific example leads to acetaminophen, the underlying principles of C-N and C-O bond formation in a single pot could potentially be adapted for the synthesis of this compound from different starting materials.

Another innovative approach involves multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). abq.org.br The Ugi-4CR allows for the rapid assembly of complex molecules from simple starting materials in a single step. For instance, new N–benzyl–2–(N–benzylamido)acetamide (NBNBA) peptoids have been successfully synthesized using the Ugi-4CR. abq.org.br This methodology could be adapted to synthesize derivatives of this compound by carefully selecting the four components: an isocyanide, a carboxylic acid, an amine, and a carbonyl compound.

Furthermore, biocatalytic methods for amide bond formation are gaining traction as a green and sustainable alternative to traditional chemical synthesis. rsc.org Enzymes, such as lipases and proteases, can catalyze the formation of amide bonds with high selectivity and under mild reaction conditions, often in aqueous environments. The application of these biocatalysts could provide an environmentally friendly route to this compound.

Efficiency and Atom Economy Considerations in Amide Synthesis

The synthesis of amides, a fundamental transformation in organic chemistry, is often scrutinized for its efficiency and environmental impact. Traditional methods for forming the amide bond in this compound, as with many amides, can generate significant waste. The pursuit of higher efficiency is intrinsically linked to the principles of atom economy, a concept that measures the extent to which atoms from the reactants are incorporated into the desired product.

Several routes have been developed for the synthesis of this compound, each with distinct implications for efficiency and atom economy.

Classical Acyl Chloride Route: A traditional approach involves the conversion of 4-hydroxyphenylacetic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with benzylamine. While often high-yielding, this method suffers from poor atom economy. The use of a stoichiometric amount of thionyl chloride generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, none of which are incorporated into the final product. The subsequent neutralization of HCl with a base adds to the waste stream.

Direct Catalytic Amidation: More modern and atom-economical approaches focus on the direct catalytic condensation of 4-hydroxyphenylacetic acid and benzylamine, where the only theoretical byproduct is water. Various catalysts have been explored for this purpose.

Metal-Based Catalysts: Transition metal catalysts, such as those based on nickel, have also been investigated for the direct amidation of carboxylic acids. For example, the nickel-catalyzed direct amidation of phenylacetic acid and benzylamine, a close analogue, has been reported with good yields. nih.gov The recyclability of the metal catalyst can further enhance the green credentials of this method.

To provide a quantitative comparison, the atom economy for different synthetic routes can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Below is an interactive data table illustrating a theoretical comparison of the atom economy for the synthesis of this compound via different methods. Note: The values for the catalytic routes are idealized and assume the catalyst is not consumed.

Synthetic RouteReactantsMolecular Weight of Reactants ( g/mol )Molecular Weight of Product ( g/mol )Theoretical Atom Economy (%)
Acyl Chloride Route4-hydroxyphenylacetic acid + Thionyl chloride + 2 Benzylamine152.15 + 118.97 + 2 * 107.15241.2850.8%
CDI Route4-hydroxyphenylacetic acid + CDI + Benzylamine152.15 + 162.15 + 107.15241.2857.2%
Direct Catalytic Route4-hydroxyphenylacetic acid + Benzylamine152.15 + 107.15241.2893.0%

As the table demonstrates, direct catalytic amidation offers a significantly higher theoretical atom economy, highlighting its potential as a more efficient and sustainable method for the synthesis of this compound.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound and its analogues is increasingly guided by the twelve principles of green chemistry. These principles provide a framework for creating more environmentally benign chemical processes.

Prevention of Waste: The most fundamental principle is the prevention of waste. As discussed in the context of atom economy, moving from stoichiometric reagents (acyl chlorides, coupling agents) to catalytic methods drastically reduces the generation of byproducts. ucl.ac.ukresearchgate.net

Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green synthesis. Many traditional amide synthesis protocols utilize hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). rsc.org Green chemistry encourages the use of safer alternatives. For the synthesis of amides, greener solvent options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water are being explored. rsc.org The ideal scenario is a solvent-free reaction, although this is not always feasible.

Design for Energy Efficiency: Synthetic methods should be designed to minimize energy requirements. This includes conducting reactions at ambient temperature and pressure whenever possible. Catalytic reactions, particularly those that can proceed under milder conditions than high-temperature thermal condensations, contribute to energy efficiency. Microwave-assisted synthesis has also been explored as a way to accelerate reactions and reduce energy consumption in some amidation processes.

Use of Renewable Feedstocks: While the core structure of this compound is derived from petrochemical sources, the principles of green chemistry encourage the exploration of bio-based feedstocks for the synthesis of its precursors, 4-hydroxyphenylacetic acid and benzylamine, where possible.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled and reused. The development of highly active and recyclable catalysts for the direct amidation reaction is a key area of research for improving the greenness of this compound synthesis. nih.gov

The following table summarizes the application of green chemistry principles to the different synthetic routes for this compound:

Green Chemistry PrincipleAcyl Chloride RouteCDI RouteDirect Catalytic Route
Waste Prevention Poor (generates SO₂, HCl, and salt waste)Poor (generates urea (B33335) byproduct)Excellent (theoretically only water)
Atom Economy LowModerateHigh
Safer Solvents Often uses hazardous solvents (e.g., DCM, toluene)Often uses hazardous solvents (e.g., DMF)Can be performed in greener solvents (e.g., toluene, with potential for others)
Energy Efficiency Often requires heating for acyl chloride formationTypically performed at or near room temperatureOften requires elevated temperatures for azeotropic water removal
Catalysis Not catalyticNot catalyticEmploys a catalyst, which can potentially be recycled

The continuous effort to develop and refine synthetic methodologies for this compound underscores the chemical community's commitment to not only creating valuable molecules but also doing so in a manner that is efficient, sustainable, and environmentally responsible.

Structural Characterization and Elucidation Studies

Spectroscopic Analysis in Compound Validation

Spectroscopic techniques are fundamental in confirming the identity and purity of a chemical compound. For N-benzyl-2-(4-hydroxyphenyl)acetamide, various methods provide a unique fingerprint of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. For instance, the protons of the CH₂ group are observed as a singlet at 3.45 ppm, while the NCH₂ protons appear as a doublet at 4.32 ppm with a coupling constant of 5.6 Hz. The aromatic protons from both the benzyl (B1604629) and hydroxyphenyl groups resonate in a multiplet region between 6.72 and 7.34 ppm. The phenolic hydroxyl proton gives rise to a singlet at 9.12 ppm, and the amide proton is observed as a triplet at 8.20 ppm, also with a coupling constant of 5.6 Hz.

The ¹³C NMR spectrum provides further confirmation of the structure, with characteristic peaks for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the acetamide (B32628) and benzyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppmMultiplicityNumber of ProtonsAssignmentCoupling Constant (J) in Hz
3.45Singlet2HCH₂-
4.32Doublet2HNCH₂5.6
6.72-7.34Multiplet9HAr-H-
8.20Triplet1HNH5.6
9.12Singlet1HOH-

Source:

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A notable band at 3280 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. The carbonyl (C=O) stretching vibration of the amide is observed at 1645 cm⁻¹. Furthermore, a band at 1250 cm⁻¹ is indicative of the C-O stretching of the phenolic hydroxyl group.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (νₘₐₓ) in cm⁻¹Assignment
3280N-H Stretching (Amide)
1645C=O Stretching (Amide)
1250C-O Stretching (Phenolic)

Source:

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns that are characteristic of its structure. This analysis is crucial for confirming the molecular weight and elemental composition of the compound.

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Molecular Conformation and Torsion Angles

The single-crystal X-ray analysis of N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide reveals that the molecule is not planar. nih.gov The central acetamide group provides a reference plane from which the peripheral 3-chloro-4-hydroxyphenyl and benzyl groups are twisted. This twisting is quantified by torsion angles. For instance, the torsion angle defined by N1—C9—C10—C11 is -58.8 (3)°, and the C2—C1—C7—C8 torsion angle is 65.0 (2)°. nih.gov These values indicate a significant deviation from a planar conformation, which has implications for how the molecule packs in a crystal lattice and its potential interactions with other molecules.

Table 3: Selected Torsion Angles in N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide

Torsion AngleValue (°)
N1—C9—C10—C11-58.8 (3)
C2—C1—C7—C865.0 (2)

Source: nih.gov

Analysis of Intermolecular Hydrogen Bonding Networks

In the crystal structure of N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, intermolecular hydrogen bonds play a crucial role in stabilizing the crystal lattice. nih.gov The amide (N-H) and hydroxyl (O-H) groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as an acceptor. Specifically, an N—H···O hydrogen bond is formed between the amide proton and the carbonyl oxygen of an adjacent molecule. nih.gov Additionally, an O—H···O hydrogen bond exists between the hydroxyl proton and the carbonyl oxygen of another neighboring molecule. nih.gov These interactions link the molecules together, forming a stable, three-dimensional network. The ability of this compound to participate in similar hydrogen bonding is a key feature of its molecular design.

Crystallographic Parameters and Space Group Determination

The study of N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide reveals that it crystallizes in the monoclinic system. nih.govresearchgate.net This crystal system is characterized by three unequal axes with one oblique angle. The determination of the space group, which describes the symmetry of the crystal lattice, is a critical step in structure elucidation. For this derivative, the space group was identified as P2₁, a chiral space group. nih.govresearchgate.net

The crystal structure was determined using a single-crystal X-ray diffraction technique, with an Oxford-Diffraction Gemini S Ultra diffractometer utilizing Mo Kα radiation. nih.gov The collected data allowed for the precise measurement of the unit cell dimensions and other key crystallographic parameters.

Detailed crystallographic data for N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide is presented in the interactive table below.

Interactive Table: Crystallographic Data for N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide

Parameter Value
Crystal Data
Chemical Formula C₁₅H₁₄ClNO₂
Formula Weight (g/mol) 275.72
Crystal System Monoclinic
Space Group P2₁
a (Å) 4.8255 (2)
b (Å) 10.8520 (5)
c (Å) 12.7701 (6)
α (°) 90
β (°) 96.055 (4)
γ (°) 90
Volume (ų) 664.99 (5)
Z 2
Data Collection
Radiation Mo Kα (λ = 0.71070 Å)
Temperature (K) 296
Measured Reflections 4800
Independent Reflections 2334
Refinement
R-factor 0.030
wR-factor 0.070
Data-to-parameter ratio 13.6

Data sourced from Davis & Healy (2010). nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation studies focusing specifically on the compound This compound are not present in the accessible research databases. While extensive research exists for related compounds and the computational methods outlined, the specific application of these analyses to this compound has not been published.

Therefore, it is not possible to provide the detailed, scientifically accurate content for the requested sections and subsections as no research data is available for:

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis

Molecular Docking Simulations for Ligand-Protein Interactions

General information from chemical databases confirms the existence and basic properties of this compound, but the in-depth computational studies required to populate the requested article structure have not been performed or published.

Computational and Theoretical Investigations of N Benzyl 2 4 Hydroxyphenyl Acetamide

Molecular Docking Simulations for Ligand-Protein Interactions

Elucidation of Potential Mechanisms of Action at the Molecular Level

The precise mechanism of action for N-benzyl-2-(4-hydroxyphenyl)acetamide at the molecular level is an area of active theoretical exploration. Computational studies, particularly molecular docking simulations, serve as powerful tools to predict and rationalize the interactions of this ligand with various biological macromolecules, thereby hypothesizing its potential pharmacological effects. These in silico methods model the binding of the compound into the active sites of proteins, such as enzymes or receptors, to identify plausible molecular targets.

The structure of this compound, featuring a benzyl (B1604629) group, a 4-hydroxyphenyl moiety, and an acetamide (B32628) linker, allows for a range of non-covalent interactions that are crucial for molecular recognition. The phenolic hydroxyl (-OH) group and the amide group (-NH-C=O) are key sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors. The two aromatic rings (the benzyl and the hydroxyphenyl groups) can engage in π-π stacking and hydrophobic interactions with complementary residues in a protein's binding pocket.

Molecular docking studies on structurally related compounds provide a framework for understanding these potential interactions. For instance, investigations of other benzyl-containing heterocyclic compounds have demonstrated their ability to fit within the binding sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), where interactions with key amino acid residues drive inhibitory activity. ut.ac.ir Similarly, computational studies on phenylacetamide derivatives have been used to model their binding to monoamine oxidase A (MAO-A), suggesting a potential role as antidepressant agents. nih.gov The non-planar, twisted conformation observed in the crystal structure of the related compound N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide suggests that the phenyl rings are positioned to explore and fit into distinct sub-pockets of a binding site. nih.govresearchgate.net

Based on these principles, the potential mechanism of this compound can be elucidated by docking it against various known drug targets. The predicted binding affinity (often expressed as a docking score or binding energy) and the specific interactions observed in the resulting poses can point toward its most likely biological functions, be it enzyme inhibition, receptor antagonism, or another mode of action.

Table 1: Potential Molecular Interactions of this compound in a Protein Binding Site This table is illustrative, based on the functional groups of the molecule and findings from related compounds.

Molecular Moiety Type of Interaction Potential Interacting Amino Acid Residues
4-Hydroxyphenyl Group Hydrogen Bond Donor/Acceptor Asp, Glu, Ser, Thr, His
Amide Group Hydrogen Bond Donor/Acceptor Asp, Gln, Asn, Ser
Benzyl Group Hydrophobic/Van der Waals Ala, Val, Leu, Ile, Phe
Phenyl Rings π-π Stacking Phe, Tyr, Trp, His

Prediction of Chemical Reactivity Indices and Bioactivity

Density Functional Theory (DFT) is a fundamental computational method used to predict the chemical reactivity and kinetic stability of a molecule based on its electronic structure. By calculating various quantum chemical descriptors, DFT provides insight into the molecule's behavior in chemical reactions, including those relevant to its bioactivity. Key to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive, which can be a desirable trait for a bioactive compound designed to interact with a biological target. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's reactivity profile. These indices help predict how the molecule will interact with other species, such as biological macromolecules.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electrophilicity Index (ω): Calculated as μ² / (2η), this index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile. A higher electrophilicity index suggests a greater capacity to act as an electrophile in a reaction. nih.gov

These descriptors are invaluable for predicting the bioactivity of a compound like this compound. For example, a high electrophilicity index might suggest that the compound could interact with nucleophilic residues (e.g., cysteine, histidine) in an enzyme's active site. The softness or hardness of the molecule can influence its binding affinity and specificity. Computational studies on similar amide structures have successfully used these indices to rationalize their observed biological activities. nih.govrsc.org

Table 2: Predicted Chemical Reactivity Indices for this compound Note: The values presented in this table are exemplary and derived from theoretical principles for illustrative purposes. Actual values would require specific DFT calculations for this compound.

Parameter Formula Significance
HOMO-LUMO Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to deformation of electron cloud.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Describes electron-donating/-accepting tendency.
Electrophilicity Index (ω) μ² / (2η) Quantifies the molecule's electrophilic nature.

Future Directions and Research Opportunities

Rational Design of Next-Generation Analogues Based on SAR Insights

The foundation for designing novel analogues of N-benzyl-2-(4-hydroxyphenyl)acetamide lies in a thorough understanding of its structure-activity relationships (SAR). The existing body of research provides critical insights into how specific structural modifications influence the compound's biological effects.

The core structure of this compound presents several key features that are ripe for exploration. The benzyl (B1604629) group, for instance, contributes to the molecule's steric bulk and lipophilicity, factors that can enhance its ability to cross cellular membranes. Conversely, the 4-hydroxyphenyl moiety is crucial for forming hydrogen bonds, which can impact solubility and interactions with biological targets.

Future rational design strategies will likely focus on systematic modifications of these and other parts of the molecule. For example, the introduction of electron-withdrawing groups, such as a chloro-substituent, has been shown to enhance activities like platelet aggregation inhibition in related acetamide (B32628) derivatives. Similarly, extending hydrophobic chains on the molecule can lead to stronger inhibition of enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2).

A systematic approach to analogue design, guided by SAR data, will be instrumental in optimizing the therapeutic potential of this chemical scaffold. By correlating structural changes with biological outcomes, such as the inhibition of specific enzymes or the modulation of cellular pathways, researchers can develop a predictive framework for designing next-generation compounds with improved potency and selectivity. This principle is exemplified in studies of other N-benzyl derivatives, where a strong correlation between the half-maximal inhibitory concentration (IC50) for enzyme inhibition and anticancer activity in cell lines has been established, underscoring the power of SAR in guiding the development of new therapeutic agents. nih.gov

A comparative analysis of N-benzyl acetamide derivatives highlights the importance of specific substituents in determining their biological activity.

Compound NameKey Substituents/R-GroupsMolecular FormulaNoteworthy Properties/Activities
This compound4-hydroxyphenylC₁₅H₁₅NO₂Facilitates hydrogen bonding; serves as an intermediate in drug synthesis.
N-benzyl-2-(4-(4-chlorobutoxy)phenyl)acetamide4-chlorobutoxy-phenylC₁₉H₂₂ClNO₂Exhibits platelet aggregation inhibition.
N-benzyl-2-phenylpyrimidin-4-amine derivativesPhenylpyrimidin-4-amineVariesDemonstrates potent inhibition of USP1/UAF1 deubiquitinase with anticancer activity. nih.gov

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

In parallel with synthetic efforts, advanced computational techniques are set to play a pivotal role in the predictive modeling and lead optimization of this compound analogues. These in silico methods offer a rapid and cost-effective means to screen virtual libraries of compounds, predict their biological activities, and refine their structures for enhanced performance.

One powerful approach is the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. By building a statistical correlation between the 3D properties of a series of molecules and their biological activities, 3D-QSAR can predict the potency of novel, unsynthesized compounds. This methodology, coupled with pharmacophore mapping, which identifies the essential 3D arrangement of functional groups required for biological activity, can guide the design of more effective molecules. nih.gov

Molecular docking simulations are another invaluable tool. These simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific molecular interactions that drive binding affinity. For instance, the Automated Topology Builder (ATB) and Repository can be utilized to develop molecular force fields for molecular dynamics simulations, which can further elucidate the dynamics of ligand-receptor interactions and aid in the refinement of potential drug candidates. uq.edu.au

The application of these computational tools can significantly streamline the drug discovery process. By prioritizing the synthesis of compounds with the highest predicted activity and most favorable binding characteristics, researchers can focus their resources on the most promising candidates, thereby accelerating the identification of lead compounds.

Integration of Omics Data in Biological Activity Research for Comprehensive Understanding

To achieve a truly comprehensive understanding of the biological effects of this compound and its analogues, the integration of "omics" data is indispensable. These high-throughput technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur within a biological system in response to a chemical compound.

Omics technologies can be instrumental in identifying the molecular targets and pathways through which this compound exerts its effects. For example, transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) can reveal which genes and proteins are differentially expressed in cells treated with the compound. nih.gov This information can point to the specific cellular machinery that is modulated by the molecule.

Furthermore, metabolomics, the study of the complete set of small-molecule metabolites, can provide a functional readout of the cellular state following compound treatment. By analyzing changes in the metabolome, researchers can gain insights into the downstream effects of the compound's activity and identify potential biomarkers of its efficacy. nih.gov

The integration of these multi-omics datasets requires sophisticated bioinformatic analyses to identify meaningful patterns and generate testable hypotheses. nih.gov This holistic approach can uncover novel mechanisms of action, identify potential off-target effects, and aid in the discovery of biomarkers for patient stratification and response monitoring. While the direct application of omics technologies to this compound is an emerging area, the principles have been successfully applied in various fields of medical research, demonstrating their immense potential for advancing our understanding of this promising compound. nih.govnih.gov

Omics TechnologyBiomarker MeasuredSample TypeKey Application in Drug Research
GenomicsDNAAny tissue with a nucleusIdentifying genetic factors that may influence drug response. nih.gov
TranscriptomicsRNATissue-specificDetermining changes in gene expression in response to a compound. nih.gov
ProteomicsProteinsTissue-specificIdentifying protein targets and pathways modulated by a compound. nih.gov
MetabolomicsMetabolitesTissue-specificAssessing the functional impact of a compound on cellular metabolism. nih.gov

By embracing these future directions in research, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.